Fc1ccc(OCCN2CCNCC2)cc1
. The InChI code for this compound is 1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
. 4-fluorophenyl 2- (1-piperazinyl)ethyl ether
.
1-[2-(4-Fluorophenoxy)ethyl]piperazine is a chemical compound with the molecular formula CHFNO and a molecular weight of 224.28 g/mol. It is recognized for its diverse applications in the fields of chemistry, biology, and medicine. The compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals, and is particularly useful in studies related to central nervous system disorders.
This compound can be classified as a piperazine derivative. Piperazine itself is a cyclic compound known for its use in medicinal chemistry, particularly as a scaffold in the development of various therapeutic agents. The presence of the fluorophenoxyethyl group enhances its biological activity and lipophilicity, making it an attractive candidate for drug development.
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperazine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 4-fluorophenol with 2-chloroethylpiperazine under basic conditions. This process can be summarized as follows:
Industrial production may involve optimized reaction conditions to maximize yield and purity, potentially utilizing continuous flow reactors for enhanced efficiency.
The molecular structure of 1-[2-(4-Fluorophenoxy)ethyl]piperazine features a piperazine ring substituted with a 2-(4-fluorophenoxy)ethyl group. The structural representation can be illustrated as follows:
The compound's three-dimensional structure allows it to interact effectively with biological targets, influencing its pharmacological properties.
1-[2-(4-Fluorophenoxy)ethyl]piperazine can undergo various chemical reactions:
These reactions are influenced by various factors including solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 1-[2-(4-Fluorophenoxy)ethyl]piperazine involves its interaction with specific receptors and enzymes within biological systems. The piperazine moiety allows for binding to various neurotransmitter receptors, potentially modulating their activity. The fluorophenoxyethyl group enhances lipophilicity, facilitating cellular membrane penetration and bioavailability. This interaction profile suggests potential therapeutic applications in treating central nervous system disorders.
These properties influence its handling in laboratory settings and potential applications in various formulations .
1-[2-(4-Fluorophenoxy)ethyl]piperazine has several notable applications:
The versatility of this compound underscores its significance across multiple scientific disciplines.
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperazine hinges on sequential organic transformations to assemble its hybrid scaffold. A canonical three-step route begins with the O-alkylation of 4-fluorophenol with 1,2-dibromoethane or 2-chloroethyl tosylate under basic conditions. This reaction yields 1-(2-bromoethyl)-4-fluorobenzene (or analogous electrophiles), with potassium carbonate in acetone or acetonitrile providing optimal yields (75–85%) by minimizing diethyl ether byproducts [5] [9].
The second stage involves nucleophilic displacement, where the alkyl bromide intermediate reacts with unprotected piperazine. This step requires stoichiometric balance to prevent N,N'-dialkylation: a 4:1 molar excess of piperazine in refluxing toluene or acetonitrile achieves 65–78% yields. Solvent selection critically impacts purity; acetonitrile facilitates easier byproduct separation than high-boiling-point solvents like DMF [5]. For N-protected piperazines (e.g., N-Boc-piperazine), the sequence incorporates deprotection post-alkylation. Treatment with trifluoroacetic acid (TFA) in dichloromethane followed by neutralization isolates the target compound with >95% purity [6].
Table 1: Representative Synthetic Routes and Yields
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
1 | 4-Fluorophenol + 1,2-dibromoethane, K₂CO₃, acetone, 60°C | 1-(2-Bromoethyl)-4-fluorobenzene | 82 |
2 | Intermediate + piperazine (4 eq), MeCN, reflux, 12h | Crude 1-[2-(4-Fluorophenoxy)ethyl]piperazine | 73 |
3 (Optional) | TFA/DCM (1:1), rt, 2h; NaOH wash | Deprotected product | 89 |
Alternative pathways exploit reductive amination strategies. 2-(4-Fluorophenoxy)acetaldehyde—generated in situ from glycol oxidation—reacts with piperazine and sodium triacetoxyborohydride. While this route achieves 70% yield, it requires stringent control of aldehyde concentration to suppress imine dimerization [9].
Ullmann condensation provides a copper-catalyzed alternative for constructing the diaryl ether core when direct alkylation proves ineffective. This method is indispensable for electron-deficient phenols or sterically hindered systems. The reaction couples 4-fluorophenol with 2-chloroethanol derivatives using catalytic CuI (5–10 mol%) and ligands like 1,10-phenanthroline in cesium carbonate-activated dimethyl sulfoxide (DMSO) at 110–130°C [6] [7].
Ligand design profoundly influences efficacy. Bidentate ligands accelerate reductive elimination, reducing catalyst loading and reaction times. For example, N,N-dimethylglycine elevates yields to 90% within 8 hours, whereas ligand-free systems require >24 hours for 60% conversion [7]. Microwave irradiation further optimizes this step, achieving 92% yield in 45 minutes at 150°C, though scalability necessitates specialized equipment [7]. Post-coupling, the alcohol intermediate undergoes Appel bromination (CBr₄/PPh₃) or mesylation (MsCl/Et₃N) to generate electrophiles for piperazine coupling.
N-Functionalization of 1-[2-(4-fluorophenoxy)ethyl]piperazine enables diversification for structure-activity studies. Acylation employs carboxylic acid chlorides or anhydrides under Schotten-Baumann conditions. For instance, acetic anhydride in aqueous sodium hydroxide at 0–5°C yields the N-acetyl derivative quantitatively. Sterically demanding acyl groups (e.g., pivaloyl chloride) require dichloromethane as the solvent and catalytic DMAP to overcome kinetic barriers [5] [8].
Alkylation leverages the secondary piperazine nitrogen’s nucleophilicity. Reactions with alkyl halides (methyl iodide, benzyl chloride) use excess tertiary amine bases (DIPEA) in acetonitrile to mitigate N-quaternization. N-Selectivity is achievable through temporary protection: Boc anhydride masks one nitrogen, permitting monoalkylation at the other nitrogen prior to deprotection [8].
Table 2: N-Derivatization Reactions and Outcomes
Reaction Type | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Acylation | Acetic anhydride | NaOH (aq), 0°C, 1h | N-Acetyl derivative | >98 |
Acylation | Pivaloyl chloride | DCM, DMAP, rt, 4h | N-Pivaloyl derivative | 85 |
Alkylation | Methyl iodide | DIPEA, MeCN, 60°C, 6h | N-Methyl derivative | 78 |
Alkylation | Benzyl chloride | K₂CO₃, DMF, 80°C, 12h | N-Benzyl derivative | 82 |
Crystalline hydrochloride salts enhance compound stability and purity but present distinct challenges. Salt formation necessitates anhydrous hydrogen chloride gas bubbling into ethereal solutions of the free base at 0°C. Solvent choice dictates crystal morphology: ethanol yields microcrystalline solids, while isopropanol generates large needles suitable for X-ray diffraction [5].
Hyroscopicity is a major issue. Salts with <0.5% water content (Karl Fischer titration) require drying in vacuo over P₂O₅ for 48 hours. Impurities like N,N'-dialkylated byproducts or residual solvents (DMF, acetonitrile) complicate crystallization. Recrystallization from ethanol/ethyl acetate mixtures (1:5) reduces dialkylated contaminants to <0.1% but may lower yields by 15–20% .
Characterization combines spectroscopic and crystallographic methods. ¹H NMR in DMSO-d₆ confirms salt formation via downfield shifts of piperazine NH⁺ signals (δ 9.0–10.5 ppm). Elemental analysis must reconcile within 0.3% of theoretical values for C, H, N, and Cl to verify stoichiometry. Single-crystal X-ray analysis unambiguously establishes protonation sites and counterion geometry, though crystal twinning—common in piperazine salts—may necessitate data collection at low temperatures (100 K) [6].
Table 3: Purification Methods and Their Efficacy
Purification Method | Conditions | Key Impurities Removed | Final Purity (%) |
---|---|---|---|
Recrystallization | Ethanol/ethyl acetate (1:5), −20°C | Dialkylated byproducts, DMF | 99.5 |
Column Chromatography | SiO₂, CHCl₃:MeOH:NH₄OH (90:9:1) | Unreacted phenol, oligomers | 97 |
Salt Formation | HCl (g) in diethyl ether, 0°C | Organic volatiles | 98.5 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5